molecular formula C15H14N2O4 B2943770 5-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine CAS No. 2034427-56-8

5-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine

Cat. No.: B2943770
CAS No.: 2034427-56-8
M. Wt: 286.287
InChI Key: OFBGEJVACIBQAX-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine is a complex organic compound that features a unique fusion of benzodioxine and oxazolo-pyridine structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of catalysts such as nitro-Grela catalyst and specific temperature and pressure settings to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substituting agents: Halogens, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

5-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine is unique due to its combination of benzodioxine and oxazolo-pyridine structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c18-15(17-6-5-11-10(8-17)7-16-21-11)14-9-19-12-3-1-2-4-13(12)20-14/h1-4,7,14H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBGEJVACIBQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1ON=C2)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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